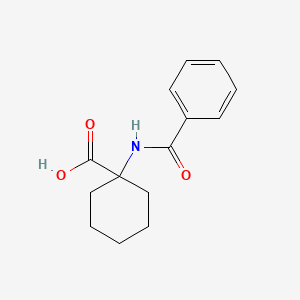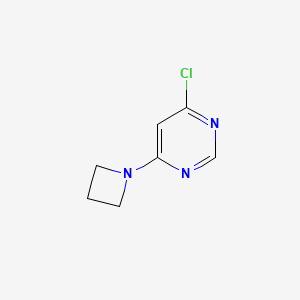
4-(Azetidin-1-yl)-6-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-1-yl)-6-chloropyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings. The presence of these rings makes it an interesting subject for research due to its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions to yield the desired azetidine derivatives. The pyrimidine ring can then be introduced through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of 4-(Azetidin-1-yl)-6-chloropyrimidine may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in industrial settings to introduce various functional groups .
化学反应分析
Types of Reactions
4-(Azetidin-1-yl)-6-chloropyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, are commonly used to introduce different substituents.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and organoboronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while coupling reactions can introduce aryl or alkyl groups to the pyrimidine ring .
科学研究应用
4-(Azetidin-1-yl)-6-chloropyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.
Materials Science: Utilized in the development of new materials with unique electronic or optical properties.
Industry: Applied in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 4-(Azetidin-1-yl)-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors involved in disease pathways. The azetidine ring can interact with biological targets, while the pyrimidine ring can enhance binding affinity and specificity . The compound’s ability to undergo various chemical modifications allows for the fine-tuning of its biological activity.
相似化合物的比较
Similar Compounds
4-(Azetidin-1-yl)-6-methylpyrimidine: Similar structure but with a methyl group instead of chlorine.
4-(Azetidin-1-yl)-6-fluoropyrimidine: Contains a fluorine atom instead of chlorine.
4-(Azetidin-1-yl)-6-bromopyrimidine: Features a bromine atom in place of chlorine.
Uniqueness
4-(Azetidin-1-yl)-6-chloropyrimidine is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. The combination of azetidine and pyrimidine rings also provides a unique scaffold for the development of new compounds with diverse biological activities .
属性
IUPAC Name |
4-(azetidin-1-yl)-6-chloropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXCFKGIRCHYKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
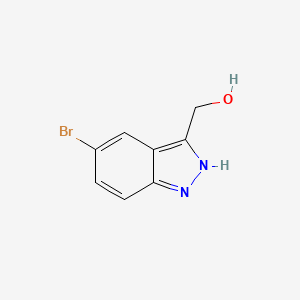
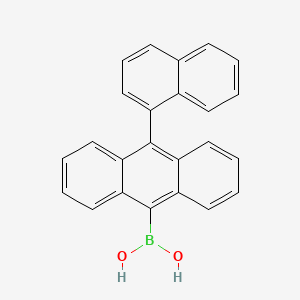
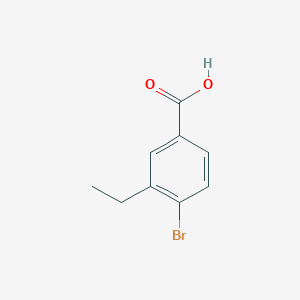
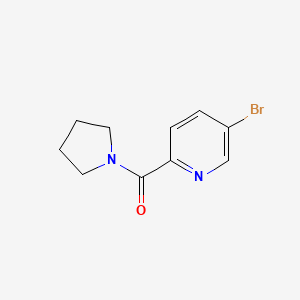

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)


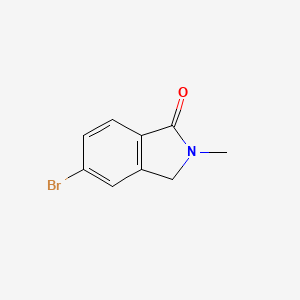
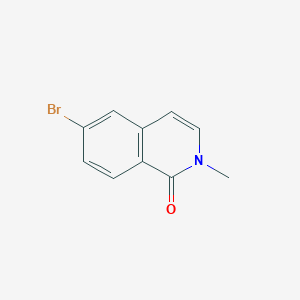

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
